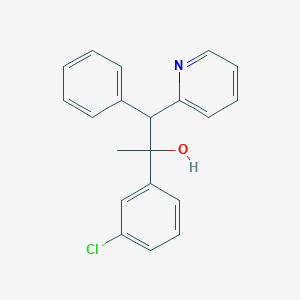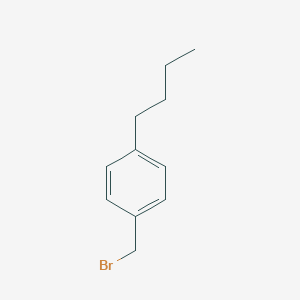
4,4-Dimethylcyclohexene
Übersicht
Beschreibung
4,4-Dimethylcyclohexene is an organic compound with the molecular formula C₈H₁₄. It is a derivative of cyclohexene, where two methyl groups are substituted at the fourth carbon atom. This compound is known for its unique structural properties and is used in various chemical reactions and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4,4-Dimethylcyclohexene can be synthesized through several methods. One common method involves the reaction of isobutene with butadiene in the presence of a catalyst such as p-toluenesulfonic acid. This reaction is typically carried out under medium pressure and uses n-hexane as a solvent .
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of related compounds. The process is optimized to ensure high yield and purity, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 4,4-Dimethylcyclohexene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form saturated hydrocarbons.
Substitution: It can undergo substitution reactions where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using bromine or chlorine under controlled conditions.
Major Products Formed:
Oxidation: Formation of 4,4-dimethylcyclohexanol or 4,4-dimethylcyclohexanone.
Reduction: Formation of 4,4-dimethylcyclohexane.
Substitution: Formation of halogenated derivatives such as 4,4-dimethylcyclohexyl chloride.
Wissenschaftliche Forschungsanwendungen
4,4-Dimethylcyclohexene has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals
Wirkmechanismus
The mechanism of action of 4,4-Dimethylcyclohexene involves its interaction with various molecular targets. In chemical reactions, it acts as a reactant that undergoes transformations through well-defined pathways. For example, during oxidation, the compound interacts with oxidizing agents to form alcohols or ketones. The specific pathways and intermediates depend on the reaction conditions and the nature of the reagents used .
Vergleich Mit ähnlichen Verbindungen
Cyclohexene: The parent compound without the methyl substitutions.
4-Methylcyclohexene: A similar compound with only one methyl group substituted at the fourth carbon.
1,4-Dimethylcyclohexene: A compound with two methyl groups substituted at the first and fourth carbons
Uniqueness of 4,4-Dimethylcyclohexene: this compound is unique due to the presence of two methyl groups at the same carbon atom, which imparts distinct steric and electronic properties. This structural feature influences its reactivity and the types of reactions it can undergo, making it a valuable compound in synthetic chemistry .
Eigenschaften
IUPAC Name |
4,4-dimethylcyclohexene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14/c1-8(2)6-4-3-5-7-8/h3-4H,5-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRORSPJLYCDESA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC=CC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00161468 | |
| Record name | 4,4-Dimethylcyclohexene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00161468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14072-86-7 | |
| Record name | 4,4-Dimethylcyclohexene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014072867 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4-DIMETHYLCYCLOHEXENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134990 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,4-Dimethylcyclohexene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00161468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4-Dimethylcyclohexene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MT2HS4ZTL7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary thermal decomposition products of 2,2-Dimethyl-1-vinylcyclobutane, and how does 4,4-Dimethylcyclohexene fit into this reaction scheme?
A1: The thermolysis of 2,2-Dimethyl-1-vinylcyclobutane yields several primary products: isobutene, butadiene, this compound, 2-methylhepta-1,6-diene, and cis-2-methylhepta-1,5-diene []. Researchers believe that this compound is formed through a rearrangement reaction involving a 6-methylhept-1-ene-3,6-diyl intermediate [].
Q2: How do bulky substituents like tert-butyl, trimethylsilyl, and trimethylgermyl affect the stereochemistry of reactions involving cyclohexene derivatives, particularly this compound?
A2: Studies have shown that bulky substituents significantly influence the stereochemical outcome of reactions involving cyclohexene derivatives like this compound. For instance, during hydroboration, the presence of these substituents can lead to varying ratios of stereoisomers due to steric hindrance and electronic effects []. Similar effects are observed in epoxidation reactions and subsequent ring-opening reactions of the epoxides [].
Q3: Can this compound undergo aromatization?
A3: Yes, this compound can undergo aromatization in the presence of a chromia-alumina catalyst []. This reaction involves dehydrogenation and isomerization steps, ultimately leading to the formation of aromatic compounds.
Q4: Has this compound been explored in the context of fragrance development?
A4: Interestingly, researchers have synthesized and evaluated (3E)-1-acetyl-3-alkylidene-4,4-dimethylcyclohexenes as potential musk odorants []. These compounds were designed based on a carotol lead structure and exhibit musk-like odors with varying intensities and additional floral-fruity notes.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















